8-Ureidocaffeine

Description

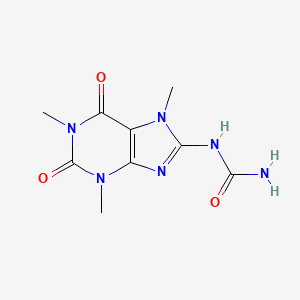

8-Ureidocaffeine is a caffeine derivative characterized by the substitution of a ureido group (-NHCONH₂) at the 8-position of the purine ring.

Properties

CAS No. |

5426-60-8 |

|---|---|

Molecular Formula |

C9H12N6O3 |

Molecular Weight |

252.23 g/mol |

IUPAC Name |

(1,3,7-trimethyl-2,6-dioxopurin-8-yl)urea |

InChI |

InChI=1S/C9H12N6O3/c1-13-4-5(11-8(13)12-7(10)17)14(2)9(18)15(3)6(4)16/h1-3H3,(H3,10,11,12,17) |

InChI Key |

ZJKYXZTXVYFJGR-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(N=C1NC(=O)N)N(C(=O)N(C2=O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Ureidocaffeine typically involves the introduction of a ureido group to the caffeine molecule. One common method is the reaction of caffeine with urea under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the ureido group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of this compound produced on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 8-Ureidocaffeine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Catalysts like palladium on carbon (Pd/C) and reagents such as halogens or alkylating agents are employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds. Substitution reactions often result in the formation of various substituted xanthines.

Scientific Research Applications

8-Ureidocaffeine has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of other complex molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential effects on cellular processes and as a tool for investigating biochemical pathways.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and as a stimulant.

Industry: Utilized in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 8-Ureidocaffeine involves its interaction with specific molecular targets, such as adenosine receptors. By binding to these receptors, this compound can modulate various physiological processes, including neurotransmission and cellular signaling pathways. The compound’s effects are mediated through the inhibition of phosphodiesterase enzymes, leading to increased levels of cyclic AMP and enhanced cellular responses.

Comparison with Similar Compounds

Table 1: Molecular Properties of 8-Substituted Caffeine Derivatives

| Compound | Substituent (Position 8) | Molecular Formula | Molecular Weight (g/mol) | LogP* | Key Applications/Activity |

|---|---|---|---|---|---|

| Caffeine | None | C₈H₁₀N₄O₂ | 194.19 | -0.07 | CNS stimulant, adenosine receptor antagonist |

| 8-Chlorocaffeine | Chlorine | C₈H₉ClN₄O₂ | 228.64 | 0.45 | H1-antihistamine impurity, CNS agent |

| This compound† | Ureido (-NHCONH₂) | C₉H₁₂N₆O₃ | 252.24 | -1.20‡ | Hypothesized: Neuroprotective, metabolic modulator |

*LogP values estimated using computational tools (e.g., ChemDraw).

†Theoretical data for this compound inferred from structural analogs.

‡Predicted lower lipophilicity due to the polar ureido group.

Key Observations :

- Lipophilicity : The ureido group in this compound reduces lipophilicity compared to 8-chlorocaffeine, suggesting differences in membrane permeability and metabolic clearance .

- Bioactivity: While 8-chlorocaffeine is linked to antihistamine impurities and CNS effects, the ureido modification may shift activity toward adenosine receptor modulation or metabolic pathways, akin to other urea-containing purines .

Analytical Characterization

Analytical methods for 8-substituted caffeine derivatives emphasize HPLC and mass spectrometry. For example, 8-chlorocaffeine is validated using reverse-phase HPLC with UV detection (λ = 274 nm), achieving >98% purity as per USP standards . Similar protocols could be adapted for this compound, though its polar substituent may necessitate mobile-phase adjustments (e.g., increased aqueous content) .

Table 2: Analytical Parameters for 8-Substituted Caffeine Derivatives

| Compound | Retention Time (min) | Purity (%) | Detection Method | Reference Standard |

|---|---|---|---|---|

| Caffeine | 5.2 | >99 | HPLC-UV (273 nm) | USP Caffeine RS |

| 8-Chlorocaffeine | 6.8 | >98 | HPLC-UV (274 nm) | EP Impurity E |

| This compound† | ~7.5–8.0‡ | N/A | Hypothetical: LC-MS/MS | N/A |

†Data extrapolated from structurally similar compounds.

‡Predicted longer retention time due to polar interactions.

Pharmacological and Toxicological Insights

- 8-Chlorocaffeine : Classified as a promethazine-related impurity, it exhibits mild CNS stimulation at low doses but may pose toxicity risks at higher concentrations (e.g., neuroexcitatory effects) .

- However, urea derivatives are prone to hydrolysis under acidic conditions, which may limit oral administration without formulation optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.